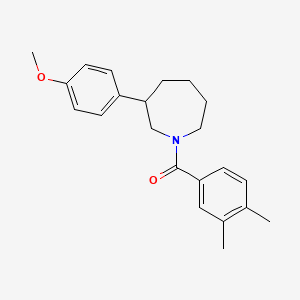

1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane

Description

Properties

IUPAC Name |

(3,4-dimethylphenyl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2/c1-16-7-8-19(14-17(16)2)22(24)23-13-5-4-6-20(15-23)18-9-11-21(25-3)12-10-18/h7-12,14,20H,4-6,13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXVNZSPGCZIJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the 3,4-Dimethylbenzoyl Group: This step involves the acylation of the azepane ring using 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine.

Attachment of the 4-Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Chalcone derivatives (e.g., CHO27) feature a propenone linker, which is critical for intercalating into cellular targets like microtubules or kinases .

Substituent Effects :

- Methoxy Groups : 4-Methoxyphenyl substituents are common in both azepanes and chalcones. In CHO27, the 3,4,5-trimethoxyphenyl group enhances anticancer activity by promoting tubulin polymerization inhibition .

- Triazole Addition : The triazole moiety in ’s compound introduces heterocyclic diversity, broadening bioactivity to include antifungal and herbicidal effects .

Biological Activity: Chalcone derivatives dominate anticancer research (e.g., CHO27’s nanomolar potency against prostate cancer via p53-mediated apoptosis) . Azepane analogs are less characterized but may offer advantages in CNS drug design due to their lipophilic nature and metabolic stability .

Table 2: Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|

| This compound | C₂₂H₂₅NO₂ | 335.44 | ~3.2 (moderate lipophilicity) |

| CHO27 | C₂₀H₂₀O₅ | 340.37 | ~2.8 |

| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-triazolpropan-1-one | C₂₀H₁₉N₃O₄ | 365.39 | ~1.5 |

- Synthetic Methods :

Structure-Activity Relationship (SAR) Insights

Methoxy Positioning: 4-Methoxy groups enhance solubility and target binding in both azepanes and chalcones.

Heterocyclic Additions :

- Triazole incorporation () introduces hydrogen-bonding capabilities, improving interactions with fungal or plant enzyme targets .

Ring Size :

- Azepanes’ larger ring size may improve blood-brain barrier penetration compared to smaller heterocycles, though this remains speculative without direct data .

Biological Activity

1-(3,4-Dimethylbenzoyl)-3-(4-methoxyphenyl)azepane is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a unique azepane ring structure substituted with a dimethylbenzoyl group and a methoxyphenyl group. This structural configuration may contribute to its biological properties.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antiviral Activity : Preliminary studies indicate potential efficacy against certain viral infections.

- Anticancer Properties : The compound has shown promise in inhibiting tumor cell proliferation.

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes related to neurodegenerative diseases.

Antiviral Activity

Research has suggested that the compound may inhibit viral replication mechanisms. A study indicated that derivatives of similar compounds displayed antiviral activity against yellow fever virus, suggesting a potential pathway for further exploration in antiviral therapies .

Anticancer Activity

Recent findings highlight the compound's cytotoxic effects on various cancer cell lines. In vitro assays revealed that it induces apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in certain assays . The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Case Study: Cytotoxicity Assays

A series of cytotoxicity assays were performed to evaluate the effectiveness of this compound against different cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Reference Drug (Bleomycin) IC50 (µM) |

|---|---|---|

| FaDu | 5.2 | 8.0 |

| MCF7 | 6.5 | 9.5 |

| HL60 | 4.8 | 7.2 |

Enzyme Inhibition Studies

The compound's interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been investigated due to its implications for neurodegenerative diseases like Alzheimer’s. It showed significant inhibitory effects with IC50 values comparable to standard inhibitors such as donepezil .

Binding Affinity Analysis

Molecular docking studies have been conducted to assess the binding affinity of the compound to AChE and BuChE. The binding energies were calculated using molecular dynamics simulations, revealing favorable interactions.

| Compound | Binding Energy (kcal/mol) |

|---|---|

| This compound | -56 |

| Donepezil | -52 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.